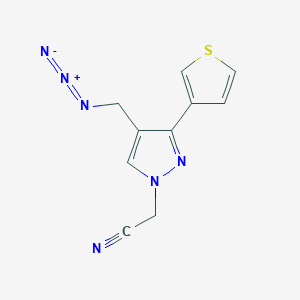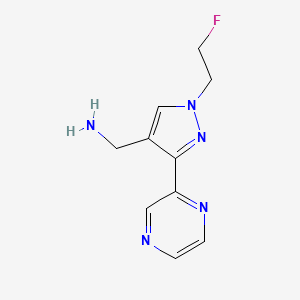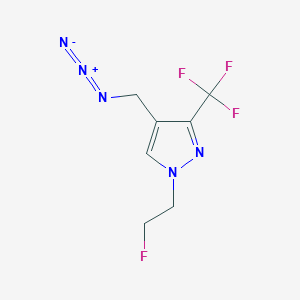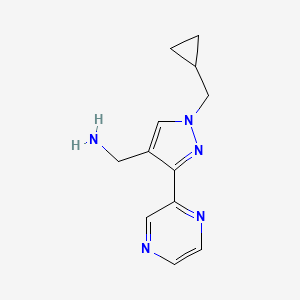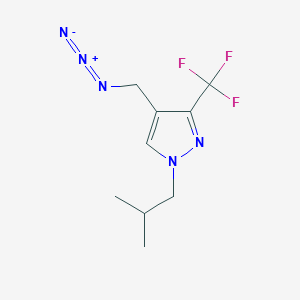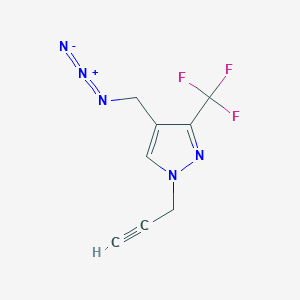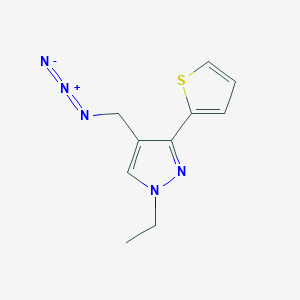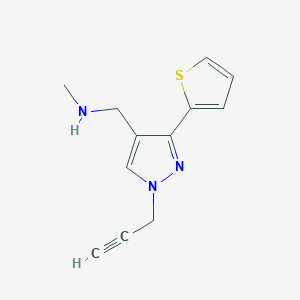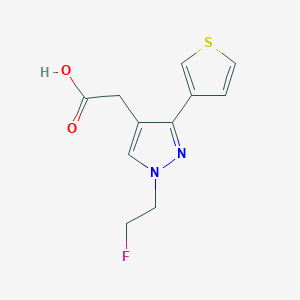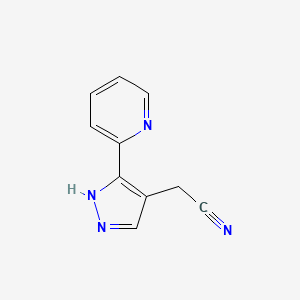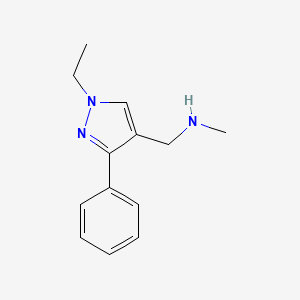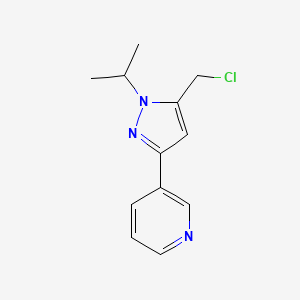
3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is an organic compound notable for its multi-functional groups, providing a versatile foundation for chemical reactions
Synthetic Routes and Reaction Conditions
Route 1: : Starting from commercially available pyridine, the synthesis typically involves halogenation to introduce a chloromethyl group. This is followed by condensation with an isopropyl-substituted pyrazole under controlled temperature and solvent conditions. Key steps include:
Halogenation: Pyridine + Chloromethylating Agent → Chloromethylated Pyridine
Condensation: Chloromethylated Pyridine + Isopropyl Pyrazole → this compound
Route 2: : Alternatively, the compound can be synthesized via cyclization reactions starting from substituted hydrazines and acylated intermediates.
Industrial Production Methods
Scaling up from laboratory synthesis, the industrial production involves optimizing reaction conditions to maximize yield and purity. This includes using continuous flow reactors for precise temperature and reaction time control, ensuring reproducibility and scalability.
Types of Reactions
Substitution: : The chloromethyl group is a reactive site for nucleophilic substitution reactions, allowing for diverse functionalization.
Oxidation and Reduction: : The pyrazole and pyridine rings can undergo various oxidation and reduction reactions, often catalyzed by metals or using mild oxidizing agents.
Cyclization: : The compound can participate in cyclization reactions to form more complex fused ring structures.
Common Reagents and Conditions
Oxidation: : Utilizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Catalytic hydrogenation using metals like palladium or nickel.
Substitution: : Utilizing nucleophiles such as amines, thiols, or alkoxides in polar solvents under mild heating.
Major Products Formed
Functional derivatives like amides, esters, and ethers, depending on the substituents introduced via substitution reactions.
Chemistry
The compound serves as a key intermediate in the synthesis of more complex heterocyclic structures.
It acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology and Medicine
Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Used as a pharmacophore in the development of new therapeutic agents targeting specific enzymes and receptors.
Industry
Employed in the synthesis of specialty chemicals and agrochemicals.
Used in material science for developing novel polymers and catalysts.
Mechanism of Action
Biological Activity: : The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function.
Pathways Involved: : Its activity is often mediated through the inhibition of enzymatic pathways or disruption of cell membrane integrity, leading to antibacterial or anticancer effects.
Unique Features
The presence of both pyrazole and pyridine rings, along with the chloromethyl and isopropyl groups, distinguishes it from many other heterocyclic compounds.
Its multifunctional nature allows for diverse chemical transformations and applications.
Similar Compounds
3-(chloromethyl)-pyridine: : Lacks the pyrazole ring, limiting its reactivity.
1-isopropyl-1H-pyrazole-5-methyl: : Does not contain the pyridine ring, reducing its potential for coordination chemistry and bioactivity.
4-(chloromethyl)-2-pyridinecarboxaldehyde: : Offers a different reactivity profile due to the presence of an aldehyde group instead of a pyrazole ring.
By maintaining a detailed approach and focusing on the unique aspects of 3-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, we can appreciate its significance in various scientific and industrial contexts.
Properties
IUPAC Name |
3-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)16-11(7-13)6-12(15-16)10-4-3-5-14-8-10/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTYICBYEDXLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



